

Propyl Benzenesulfonate: A Comprehensive Technical Guide for Advanced Chemical Synthesis

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Compound of Interest

Compound Name: *Propyl benzenesulfonate*

Cat. No.: *B138830*

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Introduction: Beyond a Simple Ester, a Versatile Synthetic Tool

Propyl benzenesulfonate, with the CAS Registry Number 80-42-2, is more than a mere ester of benzenesulfonic acid and n-propanol.[1][2] To the discerning chemist, it represents a potent and versatile electrophile, a pivotal intermediate in the strategic assembly of complex molecular architectures. Its significance in both academic research and industrial applications, particularly in the realm of drug development, stems from the unique reactivity of the sulfonate ester functional group. This group acts as an excellent leaving group, facilitating a range of nucleophilic substitution and elimination reactions.

This guide provides an in-depth exploration of the chemical properties, structure, synthesis, and reactivity of **propyl benzenesulfonate**. It is designed for researchers, scientists, and drug development professionals who seek not just to use this reagent, but to understand its behavior and leverage its full potential in their synthetic endeavors. We will delve into the causality behind experimental choices, ensuring that the protocols described are not just recipes, but self-validating systems grounded in sound chemical principles.

Molecular Structure and Physicochemical Properties

Propyl benzenesulfonate is an organic compound with the molecular formula $C_9H_{12}O_3S$ and a molecular weight of approximately 200.26 g/mol .^{[1][3]} The molecule consists of a propyl group linked to a benzenesulfonate group through an ester bond. This structure is achiral.^[3]

Structural Diagram

Caption: 2D structure of **propyl benzenesulfonate**.

Physicochemical Data

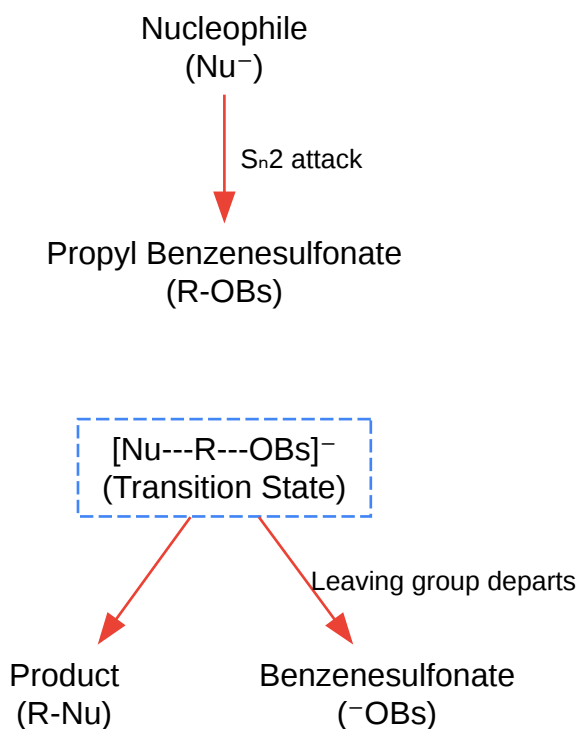
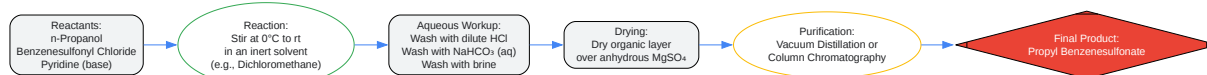
The following table summarizes the key physicochemical properties of **propyl benzenesulfonate**, providing a quick reference for experimental planning.

Property	Value	Source(s)
IUPAC Name	propyl benzenesulfonate	^[1]
CAS Number	80-42-2	^{[1][2]}
Molecular Formula	$C_9H_{12}O_3S$	^{[1][2][3]}
Molecular Weight	200.26 g/mol	^{[1][3]}
Appearance	Colorless oil	^[4]
Boiling Point	153-154 °C at 9 Torr	
Solubility	Soluble in many organic solvents.	

Synthesis and Purification: A Practical Approach

The synthesis of **propyl benzenesulfonate** is a classic example of esterification, specifically the reaction of an alcohol with a sulfonyl chloride. This method is widely applicable for the preparation of various sulfonate esters.

Synthetic Workflow Diagram



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Sources

- 1. Propyl benzenesulfonate | $\text{C}_9\text{H}_{12}\text{O}_3\text{S}$ | CID 220447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. n-Propyl Benzenesulfonate - Acanthus Research [acanthusresearch.com]
- 3. GSRS [gsrs.ncats.nih.gov]

- 4. nbinno.com [nbinno.com]
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